

A Technical Guide to 1,3-Dinervonoyl Glycerol: Structure, Properties, and Experimental Considerations

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Compound of Interest

Compound Name: 1,3-Dinervonoyl glycerol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,3-Dinervonoyl glycerol**, a significant diacylglycerol molecule. The document details its chemical structure, physicochemical properties, and outlines key experimental protocols relevant to its synthesis and analysis, tailored for professionals in research and drug development.

Core Chemical Structure and Identity

1,3-Dinervonoyl glycerol is a diacylglycerol where the glycerol backbone is esterified at the sn-1 and sn-3 positions with nervonic acid, a C24:1 monounsaturated omega-9 fatty acid.^{[1][2][3]} The hydroxyl group at the sn-2 position remains free. This specific arrangement of the long-chain nervonic acid residues imparts distinct chemical and physical properties to the molecule.

The IUPAC name for this compound is 2-hydroxy-3-[(15Z)-15-tetracosenoyloxy]propyl (15Z)-15-tetracosenoate.^[4] Its structure is characterized by the presence of two long, unsaturated acyl chains, which influences its solubility, melting point, and interaction with biological membranes.

Caption: 2D structure of **1,3-Dinervonoyl glycerol**.

Physicochemical Data

The quantitative properties of **1,3-Dinervonoyl glycerol** are summarized below. These data are crucial for designing experimental conditions, including solvent selection and purification strategies.

Property	Value	Reference
CAS Number	960594-30-3	[4]
Molecular Formula	C ₅₁ H ₉₆ O ₅	[4]
Molecular Weight	789.32 g/mol	[4]
IUPAC Name	2-hydroxy-3-[(15Z)-15-tetracosenoyloxy]propyl (15Z)-15-tetracsenoate	[4]
Synonyms	DG(24:1/0:0/24:1)	[1][2][3]
InChI Code	1S/C51H96O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-50(53)55-47-49(52)48-56-51(54)46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-18,29-30,49,52H,3-16,19-28,31-48H2,1-2H3/b18-17-,30-29-	[4]

Experimental Protocols

Detailed methodologies are essential for the synthesis, purification, and characterization of **1,3-Dinervonoyl glycerol**. Below are representative protocols based on established enzymatic and analytical techniques for diacylglycerols.

Enzymatic Synthesis

The synthesis of 1,3-diacylglycerols (1,3-DAGs) is efficiently achieved via enzymatic esterification, which offers high regioselectivity for the sn-1 and sn-3 positions, minimizing byproduct formation.[5]

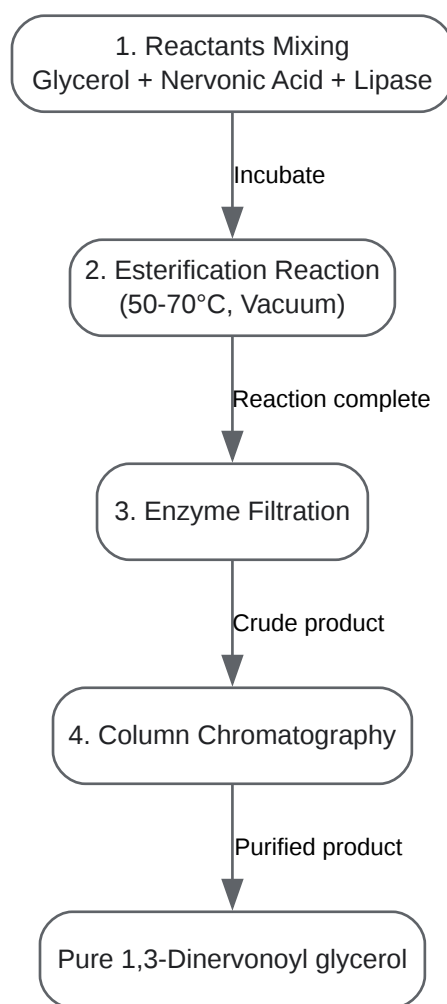
Objective: To synthesize **1,3-Dinervonoyl glycerol** by direct esterification of glycerol with nervonic acid using a regioselective lipase.

Materials:

- Glycerol (10 mmol)
- Nervonic acid (20 mmol)
- Lipozyme RM IM (or a similar sn-1,3 specific lipase), 5% by weight of total reactants
- Vacuum-equipped reaction flask (e.g., 50 mL pear-shaped flask)
- Water bath for temperature control

Procedure:

- Combine glycerol, nervonic acid, and the lipase in the reaction flask.
- Heat the mixture in a water bath to the optimal temperature for the enzyme (typically 50-70°C).
- Apply a vacuum (e.g., 4 mm Hg) to the system throughout the reaction. This is critical for removing the water produced during esterification, which drives the reaction equilibrium towards product formation.^[5]
- Maintain the reaction for 24-48 hours, with periodic sampling to monitor progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion, terminate the reaction by filtering out the enzyme.
- The crude product can then be purified using column chromatography on silica gel.



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Caption: Workflow for enzymatic synthesis of **1,3-Dinervonoyl glycerol**.

Structural Analysis

Confirmation of the chemical structure and assessment of purity are typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: Provides information on the proton environment. Key signals would include those for the glycerol backbone methine and methylene protons, the vinyl protons of the nervonic acid double bond, and the acyl chain methylene and terminal methyl protons. The integration of these signals helps confirm the 2:1 ratio of fatty acid to glycerol.

- ^{13}C NMR: Confirms the carbon skeleton. Distinct signals for the carbonyl carbons of the ester groups, the glycerol backbone carbons, and the unsaturated carbons of the double bonds are expected. Isotope labeling, such as using ^{13}C -labeled glycerol, can be employed for more detailed structural and metabolic studies.[6][7]

B. Mass Spectrometry (MS)

- Technique: Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization (e.g., trimethylsilyl or heptafluorobutyryl derivatives) or Liquid Chromatography-Mass Spectrometry (LC-MS) with a soft ionization source like Electrospray Ionization (ESI).[8][9]
- Analysis: ESI-MS would be expected to show the molecular ion peak corresponding to the mass of **1,3-Dinervonoyl glycerol** (e.g., $[\text{M}+\text{Na}]^+$ or $[\text{M}+\text{H}]^+$). Tandem MS (MS/MS) experiments can be performed to fragment the molecule, confirming the presence of nervonic acid residues through the detection of characteristic fragment ions.

Biological Significance and Applications

Diacylglycerols like **1,3-Dinervonoyl glycerol** are important lipids in cell signaling and metabolism. While specific biological activities of this particular molecule are not extensively documented in the provided search results, related diacylglycerols are known activators of protein kinase C (PKC).[10] Given the prevalence of nervonic acid in the myelin sheath of nerve fibers, **1,3-Dinervonoyl glycerol** is a molecule of significant interest for research in neurobiology and diseases related to demyelination. Its unique structure makes it a valuable standard for lipidomic studies and a potential candidate for therapeutic applications.

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